molecular formula C15H15NO B291271 4-ethyl-N-phenylbenzamide

4-ethyl-N-phenylbenzamide

Cat. No. B291271
M. Wt: 225.28 g/mol
InChI Key: GJHXSOFRIDXGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-phenylbenzamide is a chemical compound that belongs to the class of amides. It has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-ethyl-N-phenylbenzamide is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that it acts as a chelating agent, binding to metal ions and preventing their involvement in harmful chemical reactions.
Biochemical and Physiological Effects
4-ethyl-N-phenylbenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain proteins involved in cancer cell growth and survival. It has also been found to increase the activity of certain enzymes involved in the metabolism of drugs and other foreign substances in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethyl-N-phenylbenzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research on 4-ethyl-N-phenylbenzamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to explore its potential applications in materials science, particularly in the development of new catalysts. Additionally, research could be conducted to investigate its potential use in the treatment of other diseases, such as neurological disorders.
Conclusion
In conclusion, 4-ethyl-N-phenylbenzamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound could lead to significant advances in various fields, including cancer therapy, materials science, and drug development.

Synthesis Methods

The synthesis method of 4-ethyl-N-phenylbenzamide involves the reaction between 4-ethylbenzoic acid and aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified using column chromatography to obtain pure 4-ethyl-N-phenylbenzamide.

Scientific Research Applications

4-ethyl-N-phenylbenzamide has been used in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, it has been used in the development of new drugs for the treatment of neurological disorders.

properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17)

InChI Key

GJHXSOFRIDXGIA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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